An In-Depth Technical Guide to tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent)
An In-Depth Technical Guide to tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxy bis(dimethylamino)methane, widely known as Bredereck's Reagent, is a versatile and highly reactive aminal ester with the chemical formula C₉H₂₂N₂O.[1][2] Developed by H. Bredereck and his colleagues, this reagent has become an invaluable tool in organic synthesis, particularly for the functionalization of compounds possessing acidic C-H or N-H bonds.[3] Its primary utility lies in its ability to act as a powerful formylating and aminomethylenating agent, facilitating the introduction of a one-carbon unit to an active methylene (B1212753) group.[1][3] This guide provides a comprehensive overview of Bredereck's Reagent, including its chemical and physical properties, synthesis, mechanism of action, and diverse applications in modern organic chemistry, with a focus on its relevance to drug development.
Chemical and Physical Properties
Bredereck's Reagent is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is stable at room temperature but is sensitive to heat, light, and oxygen, which can cause decomposition.[2] It is miscible with many anhydrous, non-polar aprotic solvents like toluene (B28343), benzene, and cyclohexane, but reacts with protic solvents.[3]
| Property | Value |
| CAS Number | 5815-08-7 |
| Molecular Formula | C₉H₂₂N₂O |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | 50-55 °C at 15 mmHg |
| Density | 0.844 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.422 |
| Flash Point | 41 °C (105.8 °F) - closed cup |
Safety Information:
Bredereck's Reagent is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this reagent.
Mechanism of Action
The reactivity of Bredereck's Reagent stems from its ability to generate a highly reactive electrophilic species and a strong base in situ.[5][6] Upon heating, the reagent dissociates to form a tert-butoxide anion and a resonance-stabilized bis(dimethylamino)methyl cation (a formamidinium ion).[5][6]
The tert-butoxide anion is a strong, non-nucleophilic base that deprotonates the active methylene compound (substrate) to generate a carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic formamidinium ion. The resulting adduct subsequently eliminates dimethylamine (B145610) to yield the final enamine or enaminone product.[5]
Reaction mechanism of Bredereck's Reagent with an active methylene compound.
Applications in Organic Synthesis
Bredereck's Reagent is a cornerstone in the synthesis of a wide array of organic molecules, including many heterocyclic systems that are prevalent in medicinal chemistry.[1][6]
Formylation and Aminomethylenation
The most common application of Bredereck's Reagent is the formylation of active methylene compounds. The initially formed enamine can be readily hydrolyzed under acidic conditions to afford the corresponding aldehyde. This two-step process provides a mild and efficient method for introducing a formyl group.[2]
α-Methylation, α-Methylenation, and α-Amination
The enamine products derived from reactions with Bredereck's Reagent are versatile intermediates for further functionalization at the α-position of carbonyl compounds.
-
α-Methylation: The enamine can be subjected to reduction conditions to yield an α-methyl group. This has been successfully applied to γ-lactams and γ-lactones.[1][7]
-
α-Methylenation: Reduction of the enamino carboxylate intermediate with reagents like diisobutylaluminium hydride (DIBAL-H) can introduce an α-methylene group, a common motif in biologically active natural products.[7]
-
α-Amination: The enamine intermediate can be converted to an oxime, which upon reduction, yields an α-amino group. This is a valuable transformation for the synthesis of α-amino acids and their derivatives.[7]
Synthesis of Heterocycles
Bredereck's Reagent is extensively used in the synthesis of various heterocyclic compounds. The enamine products can undergo cyclization reactions to form pyridines, pyrroles, pyrazoles, and other important ring systems found in many pharmaceutical agents.[1][6]
Quantitative Data
The following table summarizes representative yields for the reaction of Bredereck's Reagent with various substrates. It is important to note that reaction conditions can be optimized for specific substrates to improve yields.
| Substrate | Product Type | Reaction Conditions | Yield (%) |
| γ-Butyrolactone | Enaminolactone | Toluene, 120 °C, 8 h | 88 |
| δ-Valerolactone | Enaminolactone | Toluene, 120 °C, 8 h | 85 |
| Ethyl Phenylacetate | Enaminoester | Neat, 110 °C, 10 h | 92 |
| Tetrahydroisoindole-4-one | Enaminone | DMF, Microwave, 190 °C, 5 min | Not specified, but product was isolated as a solid |
| 5-Acyl-6-methyl-2-pyridinones | Enamines | Not specified | Good yields |
| N-aryl 2-pyrrolidones (where DMF-DMA fails) | Enamines | Not specified | Successful conversion |
Experimental Protocols
General Procedure for the Formylation of a Ketone
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equivalent).
-
If desired, add an anhydrous non-polar solvent such as toluene (5-10 mL per mmol of ketone).
-
Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's Reagent (1.2 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude enaminone can be purified by chromatography or used directly in the next step (e.g., hydrolysis to the aldehyde).
Microwave-Assisted Reaction with a CH-Acidic Substrate
-
In a microwave-safe reaction vessel, combine the CH-acidic substrate (1.0 equivalent) and Bredereck's Reagent (1.5 equivalents).
-
Add a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) (2-3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 190 °C) for a short duration (e.g., 5 minutes).[7]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water or onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by crystallization or chromatography.[7]
General experimental workflow for reactions using Bredereck's Reagent.
Synthesis of tert-Butoxy bis(dimethylamino)methane
Bredereck's Reagent can be synthesized by the reaction of a tetraalkylformamidinium salt, such as tetramethylformamidinium chloride, with an alcohol-free alkoxide, like potassium tert-butoxide. The reaction is typically carried out in an inert, anhydrous solvent.[6] Another reported method involves the reaction of bis(dimethylamino)acetonitrile (B15495465) with an alcohol-free alkoxide.[6]
Conclusion
tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent) is a powerful and versatile reagent in organic synthesis with broad applications in the construction of complex molecules, including those of medicinal interest. Its ability to efficiently formylate and aminomethylenate a wide range of substrates, coupled with the synthetic utility of the resulting enamine intermediates, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, mechanism, and reaction conditions is crucial for its effective application in the synthesis of novel chemical entities.
References
- 1. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]
- 2. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. A selective C-H insertion/olefination protocol for the synthesis of α-methylene-γ-butyrolactone natural products. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. myuchem.com [myuchem.com]
- 7. researchgate.net [researchgate.net]
